![molecular formula C14H17ClN2O2 B2544471 2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide CAS No. 2411227-80-8](/img/structure/B2544471.png)
2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as CQMA and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of CQMA is not well understood. However, it has been proposed that CQMA exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, CQMA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. CQMA has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
CQMA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. CQMA has also been shown to inhibit the replication of viruses by inhibiting viral entry, viral RNA synthesis, and viral protein expression. Additionally, CQMA has been found to inhibit bacterial growth by disrupting bacterial cell wall synthesis and inhibiting bacterial DNA replication.
Advantages And Limitations For Lab Experiments
CQMA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. CQMA is also stable and can be stored for long periods of time. However, CQMA has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not well understood. Additionally, CQMA is not widely available, which can limit its use in lab experiments.
Future Directions
There are several future directions for the study of CQMA. Further research is needed to elucidate the mechanism of action of CQMA and its pharmacological properties. Additionally, the potential use of CQMA as a therapeutic agent for cancer, viral infections, and bacterial infections should be explored. The development of new synthesis methods for CQMA and its analogs can also be a future direction for research. Finally, the use of CQMA in combination with other drugs for the treatment of various diseases should be investigated.
Conclusion:
In conclusion, CQMA is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities. CQMA has several advantages for lab experiments, but its limitations should also be considered. Further research is needed to elucidate the mechanism of action of CQMA and its potential therapeutic applications.
Synthesis Methods
The synthesis of CQMA has been reported in various literature sources. One of the most common methods is the reaction between 2-oxo-N-methylacetamide and 3,4-dihydro-2H-quinoline in the presence of thionyl chloride and chloroacetyl chloride. This method yields CQMA as a white solid with a melting point of 120-122°C.
Scientific Research Applications
CQMA has been extensively studied for its potential pharmacological properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities. CQMA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. Additionally, CQMA has exhibited antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16(13(18)9-15)10-14(19)17-8-4-6-11-5-2-3-7-12(11)17/h2-3,5,7H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPFXGKJLLUYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC2=CC=CC=C21)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)
![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)
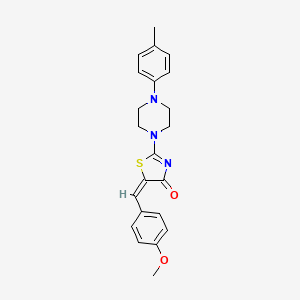
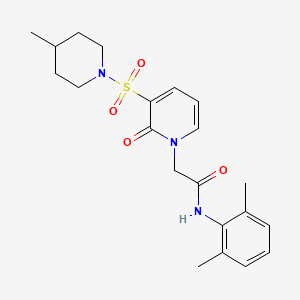
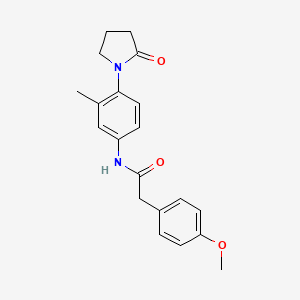
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)
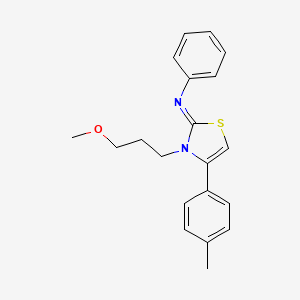
amine](/img/structure/B2544403.png)
![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)
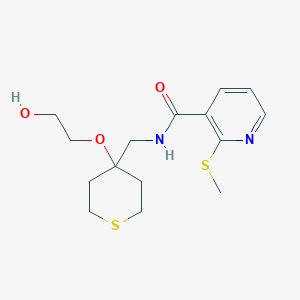
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)
![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)